3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide
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Overview
Description
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.278 g/mol . This compound is characterized by the presence of an aminophenyl group attached to an oxolan ring, which is further connected to a propanamide moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminophenyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with various enzymes and receptors, leading to modulation of their activity. The oxolan ring and propanamide moiety contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide can be compared with other similar compounds such as:
3-(4-Aminophenyl)-N-(2-oxoazepan-3-yl)propanamide: This compound contains a seven-membered ring instead of the oxolan ring, which may result in different chemical and biological properties.
N-(4-Aminophenyl)-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: This compound has an oxazolidin ring, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which provide distinct chemical and biological properties .
Properties
CAS No. |
92137-88-7 |
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Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
3-[3-(4-aminophenyl)-2-oxooxolan-3-yl]propanamide |
InChI |
InChI=1S/C13H16N2O3/c14-10-3-1-9(2-4-10)13(6-5-11(15)16)7-8-18-12(13)17/h1-4H,5-8,14H2,(H2,15,16) |
InChI Key |
ZCQPOYVQJHRHFV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1(CCC(=O)N)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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